Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another method involves constructing a benzofuran ring through proton quantum tunneling . These methods have been found to have fewer side reactions and high yield, making them conducive for the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzofuran ring as a core structural unit . This heterocyclic compound is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Scientific Research Applications
Synthesis and Characterization
Researchers have developed various methods for synthesizing benzofuran derivatives, including Ethyl 3-(4-(dimethylamino)benzamido)benzofuran-2-carboxylate, to explore their unique properties and potential applications. For example, the synthesis of benzofurazan derivatization reagents for short-chain carboxylic acids in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS) highlights the compound's relevance in enhancing analytical methods. These reagents, including derivatives similar to the subject compound, show promise for improving sensitivity and specificity in LC/ESI-MS/MS analysis of short-chain carboxylic acids (Santa et al., 2009).
Analytical Chemistry Applications
The derivatization of carboxylic acids using compounds like this compound and its analogs for LC/ESI-MS/MS analysis exemplifies their utility in analytical chemistry. These derivatives significantly enhance the detection of analytes by providing intense and specific product ions upon collision-induced dissociation, thereby facilitating more accurate and sensitive analysis of short-chain carboxylic acids (Santa et al., 2009).
Biological Activities
Benzofuran derivatives exhibit a range of biological activities, including potential anti-HIV properties. Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylates, which share structural similarities with the compound , have been studied for their in vitro anti-HIV-1 and HIV-2 activities. These studies indicate that modifications to the benzofuran core can yield compounds with significant biological activities, suggesting possible therapeutic applications (Mubarak et al., 2007).
Mechanism of Action
Target of Action
Benzofuran compounds, which this compound is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure . The presence of the dimethylamino group may also influence the compound’s interaction with its targets, potentially enhancing its binding affinity or altering its mechanism of action .
Biochemical Pathways
For instance, they have been associated with anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, suggesting that they may interact with pathways related to cell growth, bacterial survival, oxidative stress, and viral replication .
Pharmacokinetics
The presence of the ethyl ester group may enhance the compound’s lipophilicity, potentially improving its absorption and distribution within the body .
Properties
IUPAC Name |
ethyl 3-[[4-(dimethylamino)benzoyl]amino]-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-25-20(24)18-17(15-7-5-6-8-16(15)26-18)21-19(23)13-9-11-14(12-10-13)22(2)3/h5-12H,4H2,1-3H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYRDUWQWWGPKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=CC=C(C=C3)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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